molecular formula C16H17N5O2S B10997837 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide

Cat. No.: B10997837
M. Wt: 343.4 g/mol
InChI Key: QNRHYMKVSMMABP-UHFFFAOYSA-N
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Description

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 6-methoxy-3-nitropyridazine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) to yield the triazolopyridazine ring system.

    Introduction of the Propanamide Moiety: The propanamide side chain is introduced by reacting the triazolopyridazine intermediate with 3-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can target the triazolopyridazine ring or the propanamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
  • 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Uniqueness

Compared to similar compounds, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide stands out due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its interaction with specific molecular targets, making it a more potent and selective compound for certain applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C16H17N5O2S/c1-23-16-9-7-14-19-18-13(21(14)20-16)6-8-15(22)17-11-4-3-5-12(10-11)24-2/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,22)

InChI Key

QNRHYMKVSMMABP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC(=CC=C3)SC)C=C1

Origin of Product

United States

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